molecular formula C18H20BrCl2N3O2S2 B2674813 5-BROMO-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1330005-11-2

5-BROMO-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2674813
CAS No.: 1330005-11-2
M. Wt: 525.3
InChI Key: PMBIFBNILVYZKW-UHFFFAOYSA-N
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Description

5-BROMO-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a combination of bromine, chlorine, methoxy, benzothiazole, dimethylamino, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the benzothiazole ring.

    Bromination and Chlorination:

    Coupling with Thiophene: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzothiazole-thiophene intermediate and the dimethylaminopropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its electronic properties can be harnessed for various technological applications.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-BROMO-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O2S2.ClH/c1-22(2)9-4-10-23(17(24)13-7-8-14(19)26-13)18-21-15-12(25-3)6-5-11(20)16(15)27-18;/h5-8H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBIFBNILVYZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrCl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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